N-cyclohexyl-2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide N-cyclohexyl-2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1000001
InChI: InChI=1S/C19H27N3O2S/c1-19(2,3)17(24)22-18(25)21-15-12-8-7-11-14(15)16(23)20-13-9-5-4-6-10-13/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,20,23)(H2,21,22,24,25)
SMILES: CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2CCCCC2
Molecular Formula: C19H27N3O2S
Molecular Weight: 361.5 g/mol

N-cyclohexyl-2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide

CAS No.:

Cat. No.: VC1000001

Molecular Formula: C19H27N3O2S

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide -

Specification

Molecular Formula C19H27N3O2S
Molecular Weight 361.5 g/mol
IUPAC Name N-cyclohexyl-2-(2,2-dimethylpropanoylcarbamothioylamino)benzamide
Standard InChI InChI=1S/C19H27N3O2S/c1-19(2,3)17(24)22-18(25)21-15-12-8-7-11-14(15)16(23)20-13-9-5-4-6-10-13/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,20,23)(H2,21,22,24,25)
Standard InChI Key QJRUTEGCPAGMIQ-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2CCCCC2
Canonical SMILES CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2CCCCC2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator